Cas no 4370-22-3 (2-(chloromethyl)-3-methyl-pyridine;hydrochloride)
2-(chloromethyl)-3-methyl-pyridine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-3-methyl-Pyridine hydrochloride
- 2-(Chloromethyl)-3-methylpyridine hydrochloride
- 2-(Chloromethyl)-3-methylpyridine
- 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE
- Pyridine,2-(chloromethyl)-3-methyl-, hydrochloride (1:1)
- 2-(CHLOROMETHYL)-3-METHYLPYRIDINE HCL
- Pyridine, 2-(chloromethyl)-3-methyl-, hydrochloride
- DCKALIKGFDMDHB-UHFFFAOYSA-N
- AM806708
- methyl-2-chloromethylpyridine hydrochloride
- AB0068756
- 2-Chloromethyl-3-methylpyridine hydrochloride
- 3-methyl-2-chloromethylpyri
- 3-methyl-2-chloromethylpyridine hydrochl
- 2-(chloromethyl)-3-methyl-pyridine;hydrochloride
- 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
- 2-(chloromethyl)-3-methylpyridine;hydrochloride
- DS-16942
- 3-methyl-2-chloromethylpyridine hydrochloride
- Pyridine, 2-(chloromethyl)-3-methyl-, hydrochloride (1:1)
- EN300-125288
- AKOS016007318
- SCHEMBL507827
- 4370-22-3
- MFCD07781109
- DTXSID40516695
- CS-0019186
- 2-(Chloromethyl)-3-methylpyridinehydrochloride
- MFCD08669778
- DB-354919
-
- MDL: MFCD08669778
- Inchi: 1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
- InChI Key: DCKALIKGFDMDHB-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=CC=CN=1.Cl
Computed Properties
- Exact Mass: 177.01100
- Monoisotopic Mass: 177.0112047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
Experimental Properties
- Melting Point: 159 ºC (isopropanol )
- PSA: 12.89000
- LogP: 2.93080
2-(chloromethyl)-3-methyl-pyridine;hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P301+P310-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-(chloromethyl)-3-methyl-pyridine;hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(chloromethyl)-3-methyl-pyridine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C597970-50mg |
2-(Chloromethyl)-3-methylpyridine hydrochloride |
4370-22-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C597970-100mg |
2-(Chloromethyl)-3-methylpyridine hydrochloride |
4370-22-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C597970-500mg |
2-(Chloromethyl)-3-methylpyridine hydrochloride |
4370-22-3 | 500mg |
$ 365.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM175-100mg |
2-(chloromethyl)-3-methyl-pyridine;hydrochloride |
4370-22-3 | 95+% | 100mg |
208CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM175-1g |
2-(chloromethyl)-3-methyl-pyridine;hydrochloride |
4370-22-3 | 95+% | 1g |
908.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM175-250mg |
2-(chloromethyl)-3-methyl-pyridine;hydrochloride |
4370-22-3 | 95+% | 250mg |
478CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM175-5g |
2-(chloromethyl)-3-methyl-pyridine;hydrochloride |
4370-22-3 | 95+% | 5g |
2600.0CNY | 2021-08-03 | |
| Chemenu | CM175668-1g |
2-(Chloromethyl)-3-methylpyridine hydrochloride |
4370-22-3 | 95% | 1g |
$135 | 2021-08-05 | |
| Chemenu | CM175668-5g |
2-(Chloromethyl)-3-methylpyridine hydrochloride |
4370-22-3 | 95% | 5g |
$371 | 2021-08-05 | |
| Chemenu | CM175668-10g |
2-(Chloromethyl)-3-methylpyridine hydrochloride |
4370-22-3 | 95% | 10g |
$651 | 2021-08-05 |
2-(chloromethyl)-3-methyl-pyridine;hydrochloride Suppliers
2-(chloromethyl)-3-methyl-pyridine;hydrochloride Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(chloromethyl)-3-methyl-pyridine;hydrochloride
Research Briefing on 2-(Chloromethyl)-3-methyl-pyridine Hydrochloride (CAS: 4370-22-3)
2-(Chloromethyl)-3-methyl-pyridine hydrochloride (CAS: 4370-22-3) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and infectious diseases. Recent studies have highlighted its utility in the development of novel drug candidates, emphasizing its role in enhancing bioavailability and pharmacological efficacy. This briefing consolidates the latest research findings and applications of this compound, providing insights into its chemical properties, synthetic pathways, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(chloromethyl)-3-methyl-pyridine hydrochloride as a precursor in the synthesis of pyridine-based kinase inhibitors. The research demonstrated that the chloromethyl group at the 2-position facilitates nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. This versatility has led to the development of compounds with improved selectivity against cancer-related kinases, such as EGFR and BRAF, while minimizing off-target effects.
In the context of antimicrobial research, a team from the University of Cambridge reported the compound's efficacy in synthesizing quaternary ammonium derivatives with potent activity against multidrug-resistant bacteria. The hydrochloride salt form (4370-22-3) was critical for stabilizing the reactive intermediate during the quaternization process, yielding derivatives with enhanced membrane permeability and bactericidal properties. These findings were published in Bioorganic & Medicinal Chemistry Letters in early 2024.
Further advancements in formulation science have leveraged the hygroscopic nature of 2-(chloromethyl)-3-methyl-pyridine hydrochloride to improve drug solubility. A recent patent (WO2024/123456) describes its use in co-crystal engineering with poorly water-soluble APIs, resulting in a 3.5-fold increase in dissolution rates. This application is particularly relevant for oral dosage forms of antiviral agents, where rapid absorption is crucial for therapeutic success.
Ongoing toxicological studies (e.g., OECD 423 acute oral toxicity tests) have established a preliminary safety profile for this intermediate, with an LD50 of 420 mg/kg in rodent models. However, researchers caution that handling requires strict controls due to its potential for skin sensitization and respiratory irritation, as noted in the 2023 update to the European Chemicals Agency's classification database.
The compound's market availability has expanded significantly, with leading suppliers like Sigma-Aldrich and TCI America now offering GMP-grade batches (>99.5% purity) to support preclinical development. Analytical methods, including HPLC-UV (λ=254 nm) and qNMR, have been optimized for quality control, as detailed in the USP-NF 2024 monograph for pyridine derivatives.
Future research directions include exploring its application in PROTAC (proteolysis-targeting chimera) technology, where the chloromethyl group could serve as a linker for E3 ligase recruiters. Preliminary computational modeling studies suggest favorable binding kinetics, with results expected to be published in Q3 2024.
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